molecular formula C9H13BrN2O B3368502 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine CAS No. 212961-35-8

2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No. B3368502
Key on ui cas rn: 212961-35-8
M. Wt: 245.12 g/mol
InChI Key: AWVBNWCYEVICAZ-UHFFFAOYSA-N
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Patent
US07196080B2

Procedure details

Potassium t-butoxide was added to a DMF solution of 2,5-dibromopyridine and 2-(dimethylamino)ethanol, and the whole was stirred at an oil bath temperature of 100° C. for 3 hours to obtain N-{2-[(5-bromopyridin-2-yl)oxy]ethyl}—N,N-dimethylamine, which was further treated in a similar manner to Reference Examples 11 and 12 to obtain an objective compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Br[C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][N:9]=1.[CH3:15][N:16]([CH3:20])[CH2:17][CH2:18][OH:19]>CN(C=O)C>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([O:19][CH2:18][CH2:17][N:16]([CH3:20])[CH3:15])=[N:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the whole was stirred at an oil bath temperature of 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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